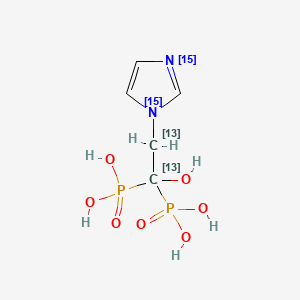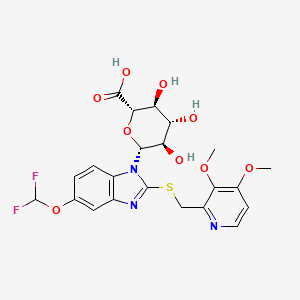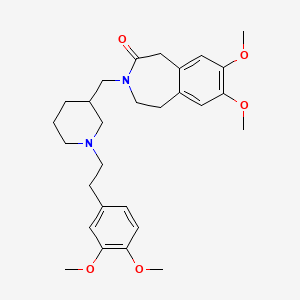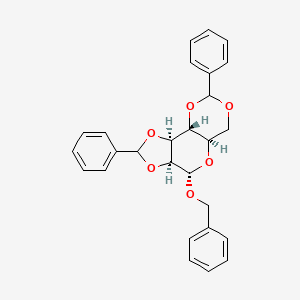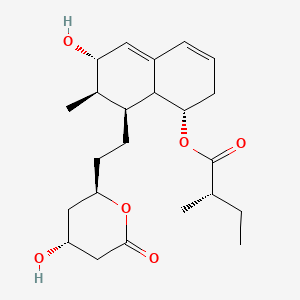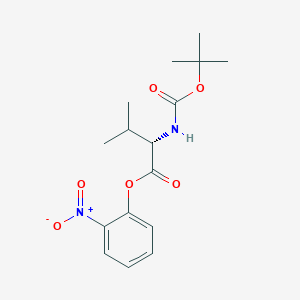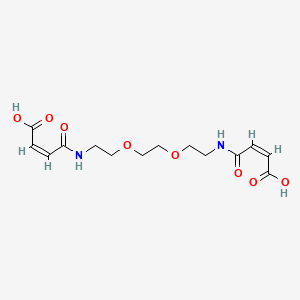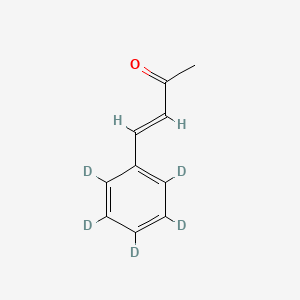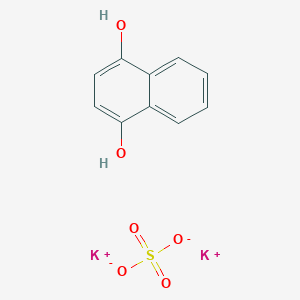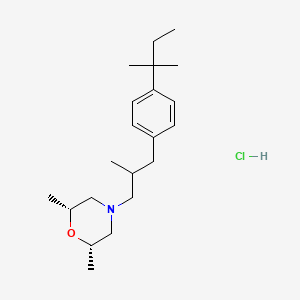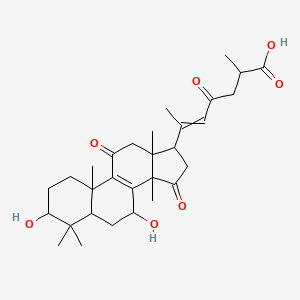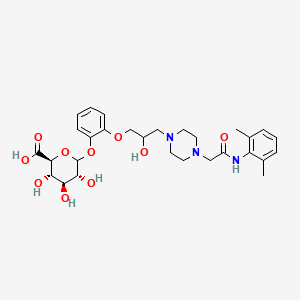
Desmethyl ranolazine beta-D-glucuronide (mixture OF diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desmethyl ranolazine beta-D-glucuronide (mixture OF diastereomers), abbreviated as DRBG, is a synthetic compound composed of two diastereomers. It is a metabolite of the drug ranolazine, which is used to treat angina and chronic chest pain. DRBG is a prodrug, meaning it is inactive until it is metabolized in the body, where it can produce pharmacological effects. It is a relatively new compound, and its synthesis, mechanism of action, and biochemical and physiological effects are still being studied.
Aplicaciones Científicas De Investigación
Treatment of Ischemic Heart Disease
Ranolazine is approved as an antianginal agent and has a favorable overall safety profile . It was developed initially as a metabolic modulator and was also identified as an inhibitor of the cardiac late Na+ current . It blocks other ionic currents, including the hERG/Ikr K+ current . These actions have been involved in this drug’s antiarrhythmic effects, both on supraventricular and ventricular arrhythmias .
Treatment of Arrhythmias
Ranolazine’s ability to block various ionic currents, including the hERG/Ikr K+ current, has been linked to its antiarrhythmic effects . This makes it a potential treatment for both supraventricular and ventricular arrhythmias .
Drug Repositioning
Ranolazine’s multiple molecular actions make it a candidate for drug repositioning . Despite its initial development as a metabolic modulator, it has shown cardiovascular benefits in recent trials .
Treatment of Type 2 Diabetes Mellitus (T2DM)
Ranolazine has been shown to possess hypoglycemic properties in pre-clinical and clinical studies . It improved glucose responsiveness significantly in a T2DM model of Wistar rats .
Cognitive Function Improvement
Ranolazine improved learning and long-term memory in a T2DM model of Wistar rats . This supports the hypothesis of a protective effect of ranolazine against cognitive decline caused by T2DM .
Anti-Inflammatory Effects
Ranolazine ameliorated the pro-inflammatory profile of diabetic mice . This suggests it could have potential applications in conditions where inflammation plays a key role .
Propiedades
IUPAC Name |
(2S,3S,4S,5R)-6-[2-[3-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-2-hydroxypropoxy]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N3O10/c1-17-6-5-7-18(2)23(17)30-22(34)15-32-12-10-31(11-13-32)14-19(33)16-40-20-8-3-4-9-21(20)41-29-26(37)24(35)25(36)27(42-29)28(38)39/h3-9,19,24-27,29,33,35-37H,10-16H2,1-2H3,(H,30,34)(H,38,39)/t19?,24-,25-,26+,27-,29?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNYEZQRRIKMQF-OWECDQGASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N3O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71776937 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel](/img/structure/B1140576.png)
![(4R,5E,9E)-3a,4,7,8,11,11aβ-Hexahydro-4α-hydroxy-6,10-dimethyl-3-(morpholinomethyl)cyclodeca[b]furan](/img/no-structure.png)
